4-(trifluoromethyl)thiophen-3-amine hydrochloride
CAS No.: 2728072-83-9
Cat. No.: VC11569621
Molecular Formula: C5H5ClF3NS
Molecular Weight: 203.61 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2728072-83-9 |
|---|---|
| Molecular Formula | C5H5ClF3NS |
| Molecular Weight | 203.61 g/mol |
| IUPAC Name | 4-(trifluoromethyl)thiophen-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H4F3NS.ClH/c6-5(7,8)3-1-10-2-4(3)9;/h1-2H,9H2;1H |
| Standard InChI Key | RPCRGWWHGCQYDF-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CS1)N)C(F)(F)F.Cl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-(trifluoromethyl)thiophen-3-amine hydrochloride is C₅H₅ClF₃NS, with a molecular weight of 203.61 g/mol. Its IUPAC name is 4-(trifluoromethyl)thiophen-3-amine; hydrochloride, and its canonical SMILES representation is C1=C(C(=CS1)N)C(F)(F)F.Cl. The trifluoromethyl group induces strong electron-withdrawing effects, while the amine group facilitates hydrogen bonding, making the compound reactive in diverse chemical environments.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅ClF₃NS |
| Molecular Weight | 203.61 g/mol |
| CAS Number | 2728072-83-9 |
| Purity | ≥95% |
| SMILES | C1=C(C(=CS1)N)C(F)(F)F.Cl |
Synthesis Methods
The synthesis of 4-(trifluoromethyl)thiophen-3-amine hydrochloride typically involves nucleophilic substitution and trifluoromethylation reactions. A common route begins with a thiophene derivative undergoing trifluoromethylation at position 4, followed by amination at position 3. Recent advancements in solvent-free methodologies, such as diaza-carbonyl-ene reactions using formaldehyde tert-butyl hydrazone, have improved yields (>99%) and reduced purification needs . For instance, trifluoromethyl ketones react under mild conditions (room temperature, 5–300 minutes) to form intermediates, which are subsequently treated with HCl to yield the hydrochloride salt .
Physicochemical Properties and Stability
The hydrochloride form enhances the compound’s stability, particularly under oxidative and hydrolytic conditions. Key stability considerations include:
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Light Sensitivity: Decomposes under prolonged UV exposure.
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Thermal Stability: Stable up to 150°C, with degradation observed at higher temperatures.
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Moisture Sensitivity: Hygroscopic; requires storage in anhydrous environments.
Applications in Medicinal Chemistry
While direct pharmacological data for this compound remain limited, its structural analogs exhibit notable bioactivity. For example, thiophene-based derivatives demonstrate anti-inflammatory and antimicrobial properties by modulating cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways . Docking studies using Molecular Operating Environment (MOE) software reveal that thiophene amines interact with enzyme active sites through hydrogen bonding and π-π stacking, suggesting potential for drug discovery .
Comparative Analysis with Related Compounds
The trifluoromethyl group differentiates this compound from non-fluorinated thiophene amines. For comparison:
| Compound | Substituents | Key Properties |
|---|---|---|
| 5-(Trifluoromethyl)thiophen-2-amine | CF₃ at position 5 | Higher lipophilicity |
| 2-Aminothiophene | NH₂ at position 2 | Lower metabolic stability |
| 4-Chlorothiophen-3-amine | Cl at position 4 | Reduced electron-withdrawing effects |
Research Advancements and Future Directions
Recent studies highlight the utility of trifluoromethylated thiophenes in materials science, where their electron-deficient rings enhance charge transport in organic semiconductors . In medicinal chemistry, derivatives of this compound are being explored as kinase inhibitors and antibacterial agents, leveraging the trifluoromethyl group’s ability to improve target binding . Future research should focus on:
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